molecular formula C10H20N2O B14495099 N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine CAS No. 65651-53-8

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine

Katalognummer: B14495099
CAS-Nummer: 65651-53-8
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: KELKATRCCFSFJW-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine typically involves the reaction of a pyrrolidine derivative with a suitable butan-2-imine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction. The process may also involve steps like purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine include:

  • N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-imine
  • Pyrrolidine derivatives : Pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, prolinol.

Uniqueness

This compound is unique due to its specific structural features, such as the methoxymethyl group and the butan-2-imine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

65651-53-8

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine

InChI

InChI=1S/C10H20N2O/c1-4-9(2)11-12-7-5-6-10(12)8-13-3/h10H,4-8H2,1-3H3/t10-/m0/s1

InChI-Schlüssel

KELKATRCCFSFJW-JTQLQIEISA-N

Isomerische SMILES

CCC(=NN1CCC[C@H]1COC)C

Kanonische SMILES

CCC(=NN1CCCC1COC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.